MK-2206 2HCl, also known as MK-2206 dihydrochloride, is a highly selective, orally active allosteric inhibitor of AKT, inhibiting all three isoforms of AKT (AKT1, AKT2, and AKT3) [, , , , , , ]. It is widely employed as a valuable tool in scientific research to investigate the role of the AKT signaling pathway in various biological processes and disease models [, , , , , , , , , , , , , , , , , , ].
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one; dihydrochloride, commonly referred to as MK-2206, is a potent allosteric inhibitor of the serine/threonine protein kinase Akt, which plays a pivotal role in various cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. This compound is primarily investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit the Akt signaling pathway, which is often dysregulated in tumors.
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product .
MK-2206 has a complex molecular structure characterized by a triazolo-naphthyridine core with multiple aromatic substituents.
The three-dimensional conformation of MK-2206 allows it to effectively bind to the allosteric site of Akt, altering its activity .
MK-2206 undergoes various chemical reactions that are critical for its function as an inhibitor:
MK-2206 exerts its pharmacological effects by binding to an allosteric site on Akt, thereby inhibiting its kinase activity. This inhibition leads to:
Studies have demonstrated that MK-2206 can significantly reduce tumor growth in various cancer models by disrupting the PI3K/Akt signaling pathway .
These properties are crucial for determining the formulation strategies for drug delivery systems .
MK-2206 has been extensively studied for its potential applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3